molecular formula C10H20O3 B030962 10-Hydroxydecanoic acid CAS No. 1679-53-4

10-Hydroxydecanoic acid

Cat. No.: B030962
CAS No.: 1679-53-4
M. Wt: 188.26 g/mol
InChI Key: YJCJVMMDTBEITC-UHFFFAOYSA-N
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Description

10-Hydroxydecanoic acid is a specialized saturated fatty acid with the chemical formula HO(CH₂)₉COOH. It is a minor constituent of royal jelly, a secretion produced by honeybees (Apis mellifera). This compound was scientifically discovered in 1957

Mechanism of Action

Target of Action

10-Hydroxydecanoic acid (10-HDAA) is a saturated fatty acid found in royal jelly . It primarily targets microfold cells (M-cells) and murine macrophages . M-cells are specialized epithelial cells that transport antigens from the gut lumen to immune cells, playing a crucial role in initiating immune responses . Murine macrophages are a type of immune cell involved in detecting, phagocytizing, and destroying pathogens and apoptotic cells .

Mode of Action

10-HDAA interacts with its targets to modulate immune responses. It has been reported to increase the expression level of the receptor activator of nuclear factor-kappaB (RANK) in Caco-2 cells, suggesting that 10-HDAA potentially prompts the differentiation of Caco-2 cells into M-cells and increases transcytosis efficiency . In murine macrophages, 10-HDAA has been reported to prevent lipopolysaccharide-induced NO production , indicating its role in modulating inflammatory responses.

Biochemical Pathways

10-HDAA affects several biochemical pathways. It has been shown to act as a potent agonist of the human TRPA1 and TRPV1 receptors , which are involved in pain sensation, inflammation, and regulation of body temperature. Furthermore, it has been suggested that 10-HDAA stimulates neuron differentiation from rat embryo neural stem cells .

Pharmacokinetics

The pharmacokinetics of 10-HDAA involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, 10-HDAA is metabolized to dicarboxylate, absorbed into the circulation, and its absorption is increased by enzyme treatment . The major RJ fatty acids were metabolized to dicarboxylate, absorbed into the circulation and their absorption increased by enzyme treatment .

Result of Action

The action of 10-HDAA results in various molecular and cellular effects. It has antimicrobial, anti-inflammatory, immunomodulatory, neuromodulatory, metabolic syndrome preventing, and anti-aging activities . It also exhibits estrogenic action .

Action Environment

The action, efficacy, and stability of 10-HDAA can be influenced by environmental factors. For instance, the presence of other compounds can affect its action. Decanoic acid, even at a low concentration, inhibited the transformation of 10-HDAA to sebacic acid . Furthermore, the absorption enhancing action of 10-HDAA can be affected by the presence of other substances . More research is needed to fully understand how various environmental factors influence the action of 10-HDAA.

Biochemical Analysis

Biochemical Properties

10-Hydroxydecanoic acid has two functional groups (-OH and -COOH) . It has been reported to prevent the lipopolysaccharide-induced NO production in murine macrophages . It is structurally similar to medium-chain fatty acids, allowing it to interact with various cellular processes and biomolecules .

Cellular Effects

This compound has been shown to have anti-inflammatory effects in BV-2 and N9 cell lines, reducing the levels of lipopolysaccharide (LPS)-induced nitric oxide synthase (iNOS) and nitric oxide (NO) . It has also been shown to have a higher level of the phagocytic receptor TREM2 in BV-2 cells treated with 10-HDAA / LPS compared to the LPS group .

Molecular Mechanism

This compound has been found to target p53 in microglial cells . p53 can mediate the anti-inflammatory effects of 10-HDAA in two ways: firstly, by directly inactivating the NLRP3 inflammatory pathway, and secondly, by indirectly promoting autophagy .

Temporal Effects in Laboratory Settings

In a study examining the effects of decanoic acid and this compound on the biotransformation of methyl decanoate to sebacic acid, it was found that the presence of decanoic acid, even at a low concentration (0.2 g/L), inhibited the transformation of this compound to sebacic acid . Moreover, about 24–32% reduction in the decanoic acid oxidation was observed in the presence of 0.5–1.5 g/L this compound .

Dosage Effects in Animal Models

In a study on the effects of specific fatty acids of royal jelly, 10-hydroxy-2-decenoic acid (10H2DA) and this compound (10HDAA), in ovariectomized rats, it was found that the administration of 10H2DA or 10HDAA did not ameliorate bone loss after ovariectomy .

Metabolic Pathways

This compound is part of the human exposome . It is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions: 10-Hydroxydecanoic acid can be synthesized through the alkaline cleavage of ricinoleates. This process involves using ethanol as a solvent at temperatures of 190–200°C with two to three equivalents of sodium hydroxide, yielding up to 69% of pure this compound . This method avoids the use of large excesses of alkali and high boiling alcohols as reaction media.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis from ricinoleates is a promising route due to its relatively high yield and simplicity.

Chemical Reactions Analysis

Types of Reactions: 10-Hydroxydecanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Sebacic acid: from oxidation.

    Esters: from esterification.

    Polyesters: from polymerization.

Properties

IUPAC Name

10-hydroxydecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O3/c11-9-7-5-3-1-2-4-6-8-10(12)13/h11H,1-9H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJCJVMMDTBEITC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCC(=O)O)CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10168428
Record name 10-Hydroxydecanoic acid
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Molecular Weight

188.26 g/mol
Source PubChem
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Description Data deposited in or computed by PubChem

CAS No.

1679-53-4, 27925-00-4
Record name 10-Hydroxydecanoic acid
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Record name 10-Hydroxydecanoic acid
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Record name 1679-53-4
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Record name 10-Hydroxydecanoic acid
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Record name 10-hydroxydecanoic acid
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Record name 10-HYDROXYDECANOIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: 10-HDAA exhibits its effects through various mechanisms:

  • TRPA1 activation: 10-HDAA, alongside trans-10-hydroxy-2-decenoic acid (10-H2DA), acts as a TRPA1 agonist. [] This activation is linked to increased thermogenesis and energy expenditure. []
  • Histone acetylation: 10-HDAA can increase extracellular superoxide dismutase (EC-SOD) expression by increasing histone H3 and H4 acetylation levels. [] This effect is linked to its potential as a candidate against atherosclerosis. []
  • TGF-β1 induction: 10-HDAA can stimulate collagen production in skin fibroblasts by inducing the production of transforming growth factor-β1 (TGF-β1). []
  • Modulation of inflammatory pathways: 10-HDAA, along with 10-H2DA and sebacic acid, displays anti-inflammatory effects by inhibiting the release of inflammatory mediators like nitric oxide and interleukin-10 in lipopolysaccharide-stimulated macrophages. [] It also influences the expression of inflammatory genes and proteins involved in the MAPK and NF-κB signaling pathways. []

ANone: Downstream effects depend on the specific target and cellular context but include:

  • Anti-inflammatory activity: By modulating inflammatory pathways, 10-HDAA contributes to the anti-inflammatory effects observed in various studies. [, , ]
  • Improved memory and cognitive function: 10-HDAA, particularly in combination with aspirin, has demonstrated synergistic effects in improving memory dysfunction induced by inflammation. []
  • Enhanced collagen production: Induction of TGF-β1 by 10-HDAA leads to increased collagen production, beneficial for skin health and wound healing. []
  • Potential anti-atherosclerotic effects: By increasing EC-SOD expression through histone acetylation, 10-HDAA shows promise in combating atherosclerosis. []

ANone: The molecular formula of 10-HDAA is C10H20O3, and its molecular weight is 188.26 g/mol.

A: While specific spectroscopic data for 10-HDAA isn't extensively provided in the papers, studies utilize techniques like gas chromatography-mass spectrometry (GC-MS) [, , , , ], nuclear magnetic resonance (NMR) [, ], and high-performance thin-layer chromatography (HPTLC) [] for its identification and quantification.

ANone: Specific applications of computational chemistry and modeling techniques like molecular docking, quantitative structure-activity relationship (QSAR) studies, or molecular dynamics simulations directly involving 10-HDAA are not extensively discussed in the provided research papers.

A: Research suggests that structural analogs of 10-HDAA, such as 10-H2DA, 2-decenedioic acid (2-DA), and sebacic acid (SA), exhibit similar biological activities, including the regulation of myogenesis. [] This finding suggests that the length of the carbon chain and the presence of functional groups like hydroxyl and carboxyl groups play essential roles in their biological activities.

ANone: Specific SHE (Safety, Health, and Environment) regulations concerning 10-HDAA are not discussed in the provided research papers.

ANone:

    • Anti-inflammatory effects: Studies using lipopolysaccharide-stimulated RAW 264.7 macrophages show that 10-HDAA reduces the production of inflammatory mediators, indicating potential for treating inflammatory diseases. [, ]
    • Collagen production: 10-HDAA promotes collagen production in skin fibroblasts, suggesting potential benefits for skin health and wound healing. []
    • Protection against muscle atrophy: In mice, daily oral administration of 10-HDAA prevents muscle fiber size decrease after denervation, indicating a potential role in treating muscle atrophy. []
    • Improved memory function: In combination with aspirin, 10-HDAA synergistically improves memory dysfunction induced by inflammation in animal models. []

ANone: Information on resistance and cross-resistance mechanisms specifically related to 10-HDAA is not available in the provided research papers.

ANone: Specific strategies for targeted delivery of 10-HDAA are not discussed in the research papers.

A: While not specifically focusing on 10-HDAA, the research highlights the potential use of fatty acid profiling, particularly using HPTLC-MS and chemometrics, to identify biomarkers and discriminate between different royal jelly products. []

ANone: Various analytical techniques are employed for the analysis of 10-HDAA and related compounds:

  • Gas chromatography-mass spectrometry (GC-MS): Used for identifying and quantifying 10-HDAA and other fatty acids in royal jelly. [, , , , ]
  • High-performance thin-layer chromatography (HPTLC): Coupled with mass spectrometry and chemometric analysis, it allows for comprehensive fatty acid profiling and the discovery of potential biomarkers in royal jelly. []
  • Nuclear magnetic resonance (NMR): Used for structural characterization and analysis of polymers synthesized using 10-HDAA as a monomer. [, ]

ANone: Information regarding the environmental impact and degradation of 10-HDAA is not available in the provided research papers.

ANone: Specific studies on the dissolution rate and solubility of 10-HDAA in various media are not provided in the research papers.

A: While not directly addressing quality control for 10-HDAA, research emphasizes the importance of analytical techniques like HPTLC-MS for characterizing and differentiating between various royal jelly products, contributing to quality assurance. []

ANone: Information regarding the immunogenicity of 10-HDAA and its impact on immunological responses is not available in the provided research papers.

ANone: The research does not provide information on the interactions of 10-HDAA with drug transporters.

ANone: Details regarding the effects of 10-HDAA on drug-metabolizing enzymes are not discussed in the provided research papers.

A: 10-HDAA is a naturally occurring fatty acid found in royal jelly, suggesting its biocompatibility. Studies on poly(butylene succinate-co-10-hydroxydecanoate) (PBHs) synthesized using 10-HDAA confirm its biodegradability. []

ANone: The research does not provide a direct comparison of 10-HDAA with alternatives or substitutes.

ANone: Information regarding the recycling and waste management of 10-HDAA is not discussed in the provided research papers.

ANone: The research highlights the significance of advanced analytical techniques like GC-MS, HPTLC-MS, and NMR for studying 10-HDAA and related compounds. These technologies represent essential tools and resources for efficient research in this field.

A: The provided research papers collectively offer insights into the evolving understanding of 10-HDAA. Early studies primarily focused on identifying and characterizing 10-HDAA in royal jelly. [, ] Recent research has explored its diverse biological activities, including its anti-inflammatory properties, [, ] effects on collagen production, [] and potential role in preventing muscle atrophy. []

A: The research presented demonstrates clear cross-disciplinary applications and synergies involving chemistry, biology, and medicine. The chemical synthesis and characterization of 10-HDAA and its use in developing biodegradable polymers highlight the contribution of chemistry. [, ] Biological studies explore its effects on various cellular processes, such as inflammation, collagen production, and myogenesis. [, , , ] Medical research investigates its potential therapeutic applications in conditions like muscle atrophy, memory dysfunction, and inflammatory diseases. [, ]

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